molecular formula C8H18N4O6S B1346993 Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate CAS No. 63981-40-8

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate

Cat. No.: B1346993
CAS No.: 63981-40-8
M. Wt: 298.32 g/mol
InChI Key: WQOSZFNCFHKQTA-UHFFFAOYSA-N
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Description

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate is a chemical compound with the molecular formula C8H16N4O2.H2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Scientific Research Applications

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate has several scientific research applications:

Preparation Methods

The synthesis of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate typically involves the reaction of ethyl piperazine-1-carboxylate with an appropriate aminating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate can be compared with other similar compounds, such as:

  • Ethyl 4-[(methylamino)acetyl]amino-1-piperidinecarboxylate
  • Ethyl 4-[(ethylamino)acetyl]amino-1-piperidinecarboxylate
  • 4-Amino-4-(hydroxymethyl)-1-piperidinecarboxylic acid phenylmethyl ester

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2.H2O4S/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2-6H2,1H3,(H3,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOSZFNCFHKQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981609
Record name Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-40-8
Record name 1-Piperazinecarboxylic acid, 4-amidino-, ethyl ester, hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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